molecular formula C14H12F2N2O2 B12998184 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide

3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide

Cat. No.: B12998184
M. Wt: 278.25 g/mol
InChI Key: YXUSJUGSHMLJTP-UHFFFAOYSA-N
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Description

3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide: is an organic compound with the molecular formula C14H12F2N2O2 and a molecular weight of 278.25 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a benzamide structure. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide typically involves the reaction of 3-amino benzoic acid with 2-(difluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction . The difluoromethoxy group enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Uniqueness: 3-Amino-N-(2-(difluoromethoxy)phenyl)benzamide is unique due to the specific positioning of the difluoromethoxy group, which significantly influences its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C14H12F2N2O2

Molecular Weight

278.25 g/mol

IUPAC Name

3-amino-N-[2-(difluoromethoxy)phenyl]benzamide

InChI

InChI=1S/C14H12F2N2O2/c15-14(16)20-12-7-2-1-6-11(12)18-13(19)9-4-3-5-10(17)8-9/h1-8,14H,17H2,(H,18,19)

InChI Key

YXUSJUGSHMLJTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N)OC(F)F

Origin of Product

United States

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